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Cat. No.: B1355983 Get Quote

Abstract: This guide provides a comprehensive technical overview of Molibresib (I-BET-

762/GSK525762A), a potent and selective small molecule inhibitor of the Bromodomain and

Extra-Terminal (BET) family of proteins. Initially developed by GlaxoSmithKline, Molibresib has

been investigated in numerous preclinical and clinical studies for its potential therapeutic

applications in oncology and inflammatory diseases. This document consolidates key

information on its mechanism of action, physicochemical properties, relevant experimental

protocols, and sourcing for research purposes, tailored for researchers, scientists, and

professionals in the field of drug development.

Introduction: The Epigenetic Frontier and BET
Inhibition
The field of epigenetics has unveiled a new frontier in therapeutic intervention, moving beyond

the genetic code to target the machinery that regulates gene expression. Among the key

players in this regulatory landscape are "epigenetic readers," proteins that recognize and bind

to post-translational modifications on histones, thereby influencing chromatin structure and

gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins, comprising

BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that bind to

acetylated lysine residues on histones.[1] This interaction is pivotal for the recruitment of

transcriptional machinery to the promoters and enhancers of key genes involved in cell

proliferation, differentiation, and inflammation. Dysregulation of BET protein activity has been

implicated in the pathogenesis of various diseases, most notably cancer.
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Molibresib (also known as I-BET-762 and GSK525762A) emerged as a clinical candidate from

a lead optimization program aimed at developing potent and selective inhibitors of the BET

family.[2] By mimicking the acetylated lysine residues, Molibresib competitively binds to the

bromodomains of BET proteins, displacing them from chromatin and subsequently

downregulating the transcription of critical oncogenes such as MYC.[1][2] This guide will delve

into the technical details of Molibresib, providing a foundational resource for its further

investigation and potential therapeutic development.

Physicochemical and Pharmacokinetic Properties
A thorough understanding of a compound's physical, chemical, and pharmacokinetic properties

is fundamental to its development as a therapeutic agent. Molibresib is an orally bioavailable

small molecule with characteristics that have enabled its progression through clinical trials.

Property Value Source

CAS Number 1260907-17-2
[2][3][4][5][6][7][8][9][10][11]

[12][13]

Molecular Formula C₂₂H₂₂ClN₅O₂ [1][2][4][5][6][7][8][9][13][14]

Molecular Weight 423.90 g/mol [1][2][3][4][5][8][9][10][13][14]

Appearance
Off-white to yellow

solid/powder
[9][10][14]

Solubility Soluble in DMSO and ethanol [1][2][10]

Purity ≥98% (HPLC) [2]

Storage

Powder: -20°C for up to 3

years. In solvent: -80°C for up

to 6 months.

[7][14]

Oral Bioavailability Yes [2][15]

Half-life (t½) 3–7 hours (in humans) [15][16]

Time to Maximum Plasma

Concentration (Tmax)
~2 hours (in humans) [15][16]
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Mechanism of Action: Disrupting the Transcriptional
Program
Molibresib exerts its biological effects by competitively inhibiting the binding of BET

bromodomains to acetylated histones. This action disrupts the formation of essential chromatin

complexes required for the expression of specific genes.

Binding Affinity and Potency
Molibresib demonstrates high affinity and potent inhibition of the BET family of proteins. It binds

to the tandem bromodomains of BRD2, BRD3, and BRD4 with a dissociation constant (Kd) in

the range of 50.5–61.3 nM.[2][3] In functional assays, it effectively displaces a tetra-acetylated

histone H4 peptide from the BET bromodomains with an IC₅₀ of approximately 32.5–42.5 nM in

a Fluorescence Resonance Energy Transfer (FRET) assay.[2][3][4]

Downstream Signaling Consequences
The primary consequence of BET inhibition by Molibresib is the downregulation of key

transcriptional programs. One of the most well-characterized downstream targets is the MYC

oncogene, a master regulator of cell proliferation, growth, and metabolism.[1] By displacing

BRD4 from the MYC promoter and enhancer regions, Molibresib effectively suppresses its

transcription. This leads to cell cycle arrest and induction of apoptosis in various cancer cell

lines.[1]

Beyond MYC, Molibresib also modulates the expression of genes involved in inflammation. It

has been shown to suppress the production of pro-inflammatory proteins by macrophages and

confer protection against lipopolysaccharide-induced endotoxic shock in preclinical models.[3]
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Caption: Molibresib's mechanism of action in downregulating MYC expression.

Preclinical and Clinical Landscape
Molibresib has undergone extensive evaluation in both preclinical models and human clinical

trials across a range of solid and hematologic malignancies.

Preclinical Activity
In preclinical studies, Molibresib has demonstrated anti-proliferative effects in various cancer

cell lines, including those derived from multiple myeloma, prostate cancer, and NUT (Nuclear

Protein in Testis) carcinoma.[4][15] It has been shown to induce cell cycle arrest and apoptosis,

and to reduce tumor burden in in vivo xenograft models.[4] Furthermore, its anti-inflammatory

properties have been demonstrated in models of sepsis and autoimmune disease.[3]

Clinical Trials
Molibresib (GSK525762) has been investigated in several Phase I and II clinical trials.[15][16]

[17][18][19][20][21] These studies have evaluated its safety, tolerability, pharmacokinetics, and
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preliminary efficacy in patients with advanced solid tumors, including NUT carcinoma, and

hematologic malignancies.[15][16][18][19][20]

The most common treatment-related adverse events observed in clinical trials include

thrombocytopenia, fatigue, and gastrointestinal issues such as nausea, vomiting, and diarrhea.

[15][16][18][20] While demonstrating some clinical activity, particularly in NUT carcinoma, the

overall response rates in broader cancer populations have been modest, suggesting that

combination therapies may be a more effective strategy for leveraging the therapeutic potential

of BET inhibitors like Molibresib.[20][21]

Experimental Protocol: Cell Viability Assay
To assess the anti-proliferative effects of Molibresib in a laboratory setting, a standard cell

viability assay, such as the MTT or CellTiter-Glo® assay, can be employed. The following is a

generalized protocol.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Molibresib in a

cancer cell line.

Materials:

Cancer cell line of interest (e.g., a MYC-driven cell line)

Complete cell culture medium

Molibresib (I-BET-762)

DMSO (for stock solution)

96-well clear-bottom cell culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit)

Luminometer

Procedure:
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Stock Solution Preparation: Prepare a 10 mM stock solution of Molibresib in DMSO. Store at

-20°C.

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well)

in 100 µL of complete medium.

Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

Compound Treatment:

Prepare a serial dilution of Molibresib in complete medium from the stock solution. A

typical concentration range would be from 1 nM to 10 µM.

Include a vehicle control (DMSO at the same final concentration as the highest Molibresib

dose) and a no-cell control (medium only).

Carefully remove the medium from the wells and add 100 µL of the prepared Molibresib

dilutions or controls.

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

Viability Measurement:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of the CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis:
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Subtract the average background luminescence (no-cell control) from all other

measurements.

Normalize the data to the vehicle control (set to 100% viability).

Plot the normalized viability against the logarithm of the Molibresib concentration.

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to

calculate the IC₅₀ value.

Prepare 10 mM Molibresib stock in DMSO

Prepare serial dilutions of Molibresib

Seed cells in 96-well plate

Incubate overnight

Treat cells with Molibresib dilutions

Incubate for 72 hours

Add CellTiter-Glo® reagent

Measure luminescence

Analyze data and calculate IC50
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Caption: A generalized workflow for determining the IC₅₀ of Molibresib.

Suppliers of Research-Grade Molibresib
For research and development purposes, Molibresib can be sourced from various chemical

suppliers. It is crucial to obtain a certificate of analysis to ensure the identity and purity of the

compound.

Supplier Product Name(s) CAS Number

Selleck Chemicals Molibresib (I-BET-762) 1260907-17-2

MedChemExpress
Molibresib (I-BET762;

GSK525762)
1260907-17-2

Tocris Bioscience I-BET 762 1260907-17-2

Cayman Chemical I-BET762 (GSK525762A) 1260907-17-2

Sigma-Aldrich I-BET762 1260907-17-2

TargetMol
Molibresib (I-BET 762,

GSK525762)
1260907-17-2

BPS Bioscience I-BET-762 1260907-17-2

Chemietek
I-BET762 (Molibresib)

(GSK525762)
1260907-17-2

Cambridge Bioscience Molibresib 1260907-17-2

Fisher Scientific
Selleck Chemical LLC

Molibresib (I-BET-762)
1260907-17-2

P212121 Store GSK525762 1260907-17-2

ChemicalBook GSK 525762A 1260907-17-2

Conclusion and Future Directions
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Molibresib (I-BET-762/GSK525762A) is a well-characterized, potent, and selective inhibitor of

the BET family of bromodomains. Its mechanism of action, centered on the disruption of key

transcriptional programs, has established a strong rationale for its investigation in oncology and

inflammatory diseases. While monotherapy has shown limited efficacy in broader patient

populations, the preclinical and clinical data provide a solid foundation for exploring its use in

combination with other targeted therapies or chemotherapy. The continued investigation of BET

inhibitors like Molibresib will undoubtedly contribute to the advancement of epigenetic therapies

and offer new hope for patients with difficult-to-treat diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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